

An In-Depth Technical Guide to N-Methyl-2-(tributylstannyl)pyrrole

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Compound of Interest

Compound Name: 1-Methyl-2-(tributylstannyl)pyrrole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(tributylstannyl)pyrrole is a key organometallic reagent widely utilized in organic synthesis. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key reactions of N-Methyl-2-(tributylstannyl)pyrrole, tailored for professionals in research and drug development.

Core Physical Properties

The physical characteristics of N-Methyl-2-(tributylstannyl)pyrrole are crucial for its handling, storage, and application in chemical reactions. A summary of its key physical properties is presented below.



Property	Value	Reference
Molecular Formula	C17H33NSn	[1]
Molecular Weight	370.16 g/mol	
Appearance	Not explicitly stated, but organotin compounds are typically clear, colorless liquids.	
Density	1.1223 g/mL at 25 °C	
Refractive Index	n20/D 1.5107	
Flash Point	98.3 °C (208.9 °F) - closed cup	[2]
Storage Temperature	−20°C	
Boiling Point	Data not available	
Melting Point	Data not available	

Synthesis of N-Methyl-2-(tributylstannyl)pyrrole: An Experimental Protocol

The synthesis of N-Methyl-2-(tributylstannyl)pyrrole typically involves the stannylation of N-methylpyrrole. Below is a representative experimental protocol.

Materials:

- N-Methylpyrrole
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride (Bu₃SnCl)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hexane
- Quenching agent (e.g., saturated aqueous ammonium chloride)



- Drying agent (e.g., anhydrous magnesium sulfate)
- Inert atmosphere (Nitrogen or Argon)

Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Round-bottom flask equipped with a magnetic stir bar and septum
- Syringes and needles
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask is charged with N-methylpyrrole and anhydrous diethyl ether or THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.
- Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of N-methylpyrrole at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-position of the pyrrole ring.
- Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C.
 The mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.



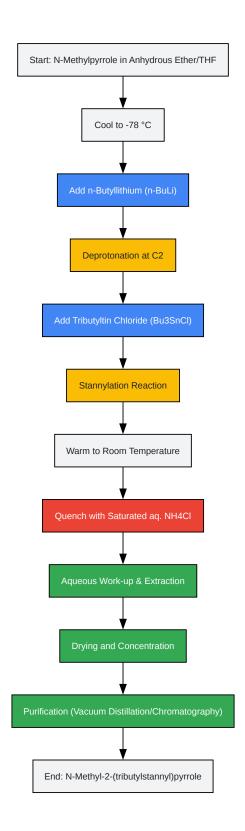




• Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure N-Methyl-2-(tributylstannyl)pyrrole.

Below is a graphical representation of the synthesis workflow.





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Synthesis Workflow for N-Methyl-2-(tributylstannyl)pyrrole



The Stille Coupling Reaction: A Core Application

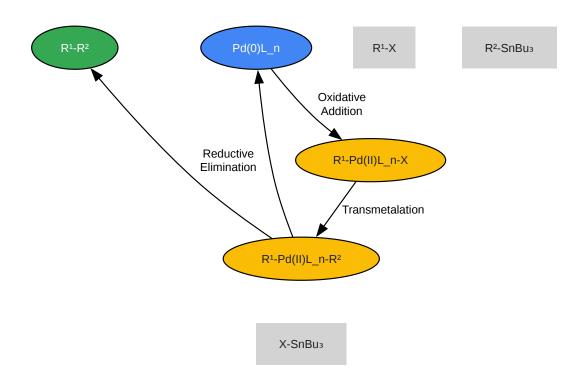
N-Methyl-2-(tributylstannyl)pyrrole is a versatile coupling partner in the Stille reaction, a palladium-catalyzed process that forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate.

The catalytic cycle of the Stille reaction is a well-established mechanism involving three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
- Transmetalation: The organostannane (in this case, N-Methyl-2-(tributylstannyl)pyrrole)
 transfers its pyrrolyl group to the palladium center, displacing the halide and forming a new
 Pd-C bond. The tributyltin halide is formed as a byproduct.
- Reductive Elimination: The two organic groups (R¹ and the pyrrolyl group) on the palladium complex are coupled together, and the C-C bond is formed, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The catalytic cycle is depicted in the following diagram:





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Catalytic Cycle of the Stille Coupling Reaction

In the context of this guide, R² represents the N-methyl-2-pyrrolyl group.

Conclusion

N-Methyl-2-(tributylstannyl)pyrrole is an indispensable reagent for the construction of complex organic molecules. Its utility in Stille coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical properties, a practical protocol for its synthesis, and a clear visualization of its primary application in the Stille coupling reaction, offering a valuable resource for researchers and developers in the chemical sciences.



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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Methyl-2-(tributylstannyl)pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055704#physical-properties-of-n-methyl-2-tributylstannyl-pyrrole]

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